molecular formula C6H5Cl2N B3044212 2,6-Dichloroaniline-3,4,5-D3 CAS No. 77435-48-4

2,6-Dichloroaniline-3,4,5-D3

Cat. No. B3044212
CAS RN: 77435-48-4
M. Wt: 165.03 g/mol
InChI Key: JDMFXJULNGEPOI-CBYSEHNBSA-N
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Description

2,6-Dichloroaniline-3,4,5-D3 (also known as 2,6-DCAD3) is a compound frequently used in scientific experiments related to environmental remediation, analytical chemistry, and pharmacology. It is one of several isomers of dichloroaniline .


Synthesis Analysis

The synthesis of 2,6-Dichloroaniline involves the hydrogenation of 2,6-dichloronitrobenzene . In the laboratory, it can be prepared by halogenation of sulfanilamide followed by desulfonation . Another synthetic method involves the use of aqueous sodium hydroxide solution .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloroaniline-3,4,5-D3 is C6H5Cl2N. The molecular weight is 165.03 g/mol.


Chemical Reactions Analysis

2,6-Dichloroaniline is produced by the hydrogenation of 2,6-dichloronitrobenzene . It is also a metabolite of commonly applied herbicide, 3,4-dichloropropionanilide or propanil .


Physical And Chemical Properties Analysis

2,6-Dichloroaniline-3,4,5-D3 is a colorless or white solid . More specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.

Scientific Research Applications

Characterization in Methemoglobin Formation

  • Study Context: 2,6-Dichloroaniline-3,4,5-D3 has been studied for its role in methemoglobin formation. Research on 3,5-Dichloroaniline, a related compound, showed its ability to induce methemoglobin formation. This is significant in understanding the toxicological impact of such compounds on blood (Valentovic et al., 1997).

Spectroscopic Analysis

  • Spectroscopic Studies: The compound's spectroscopic properties, particularly in the context of molecular structure and vibrational spectra, have been analyzed. This is crucial for understanding the chemical's behavior under different conditions and its interaction with other substances (Sundaraganesan et al., 2009).

Nonlinear Optical Studies

  • Nonlinear Optical Behavior: Studies have been conducted on the nonlinear optical (NLO) properties of dichloroaniline compounds. These investigations are important for applications in fields like photonics and optical limiters (Sasikala et al., 2017).

Biodegradation and Environmental Removal

  • Environmental Applications: Research on 3,4-Dichloroaniline, a similar compound, includes its biodegradation and removal by microorganisms. This is crucial for understanding how to mitigate environmental pollution caused by such compounds (Wang et al., 2012).

Interaction with Carbon Nanotubes

  • Material Science Application: The interaction of dichloroaniline compounds with single-walled carbon nanotubes has been studied. This research is significant for potential applications in nanotechnology and material sciences (Soltani et al., 2016).

Safety and Hazards

2,6-Dichloroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2,6-dichloro-3,4,5-trideuterioaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2/i1D,2D,3D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMFXJULNGEPOI-CBYSEHNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])Cl)N)Cl)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloroaniline-3,4,5-D3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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